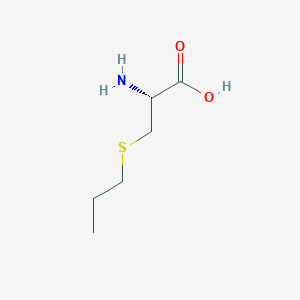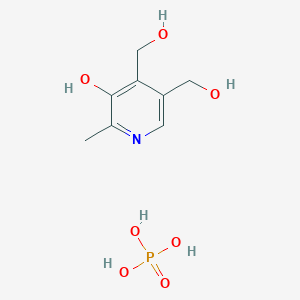
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate (HMP) is a compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. HMP is a phosphorylated derivative of pyridoxine, which is a form of vitamin B6.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate involves its ability to act as a cofactor for enzymes involved in amino acid metabolism. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is converted to pyridoxal 5'-phosphate (PLP), which is the active form of vitamin B6. PLP then binds to enzymes involved in amino acid metabolism and enhances their activity.
Efectos Bioquímicos Y Fisiológicos
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to have various biochemical and physiological effects. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to increase the levels of cysteine and glutathione, which are important antioxidants in the body. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has also been shown to decrease the levels of homocysteine, which is a risk factor for cardiovascular disease. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has several advantages for lab experiments. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is a stable compound that can be easily synthesized and purified. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is also water-soluble, which makes it easy to work with in aqueous solutions. However, the limitations of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate include its potential to form complexes with metal ions, which can interfere with enzymatic reactions. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate also has a short half-life in the body, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate. One area of research is the potential use of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate in the treatment of cardiovascular disease. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate may also have applications in the agricultural industry as a growth promoter for plants. Further research is needed to explore these potential applications of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate.
Conclusion:
In conclusion, 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is a phosphorylated derivative of pyridoxine that has potential applications in biochemical and physiological research. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate can be synthesized through a simple reaction and has several advantages for lab experiments. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate acts as a cofactor for enzymes involved in amino acid metabolism and has various biochemical and physiological effects. Further research is needed to explore the potential applications of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate in the treatment of neurodegenerative and cardiovascular diseases, as well as its potential use in the agricultural industry.
Métodos De Síntesis
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate can be synthesized through the reaction of pyridoxine with phosphoric acid and formaldehyde. The reaction is carried out under acidic conditions, and the product is purified through recrystallization. The purity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been used in various scientific research studies due to its ability to act as a cofactor for enzymes involved in amino acid metabolism. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to enhance the activity of enzymes such as cystathionine β-synthase, which is involved in the conversion of homocysteine to cysteine. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has also been shown to enhance the activity of alanine transaminase, which is involved in the conversion of alanine to pyruvate.
Propiedades
Número CAS |
1142-43-4 |
|---|---|
Nombre del producto |
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate |
Fórmula molecular |
C8H14NO7P |
Peso molecular |
267.17 g/mol |
Nombre IUPAC |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;phosphoric acid |
InChI |
InChI=1S/C8H11NO3.H3O4P/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-5(2,3)4/h2,10-12H,3-4H2,1H3;(H3,1,2,3,4) |
Clave InChI |
IPGWPDHPOQYBMR-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)CO.OP(=O)(O)O |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)CO.OP(=O)(O)O |
Otros números CAS |
1142-43-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




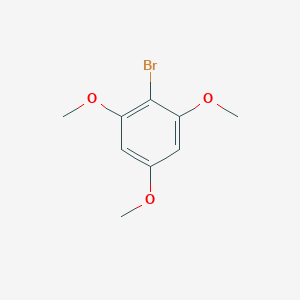
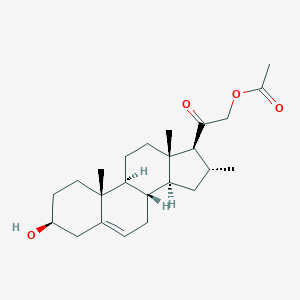
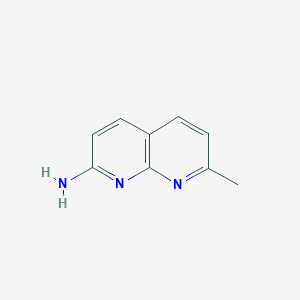
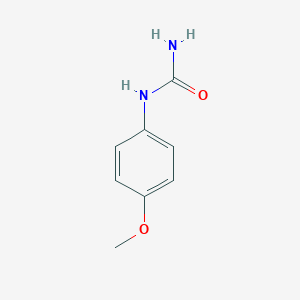
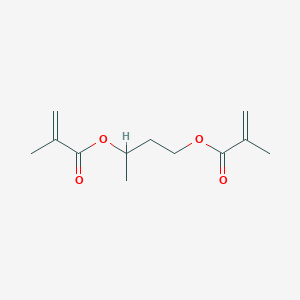
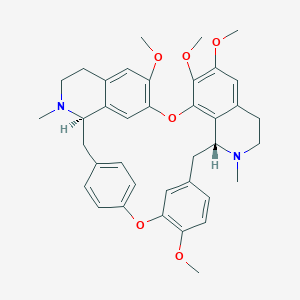

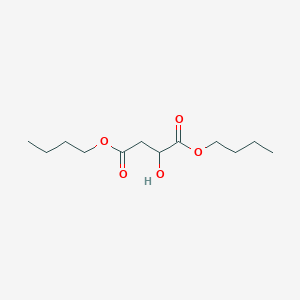
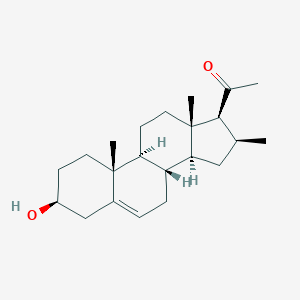
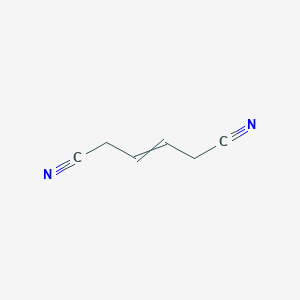

![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)
